molecular formula C23H29NO3 B11085482 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

Cat. No.: B11085482
M. Wt: 367.5 g/mol
InChI Key: BICXFCUUWBJXJA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate is a chemical compound that features a pyrrolidine ring, a propyl chain, and an ethoxy(diphenyl)acetate group

Preparation Methods

The synthesis of 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, where a suitable propyl halide reacts with the pyrrolidine ring.

    Formation of the Ethoxy(diphenyl)acetate Group: This group can be synthesized by esterification of diphenylacetic acid with ethanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the pyrrolidine-propyl intermediate with the ethoxy(diphenyl)acetate group under suitable conditions, such as using a base like sodium hydride.

Chemical Reactions Analysis

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace leaving groups in the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity. The ethoxy(diphenyl)acetate group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.

    Diphenylacetate Derivatives: Compounds like diphenylacetic acid and its esters have similar structural features but may exhibit different chemical reactivity and applications.

    Ethoxy Derivatives: Ethoxy-substituted compounds, such as ethoxybenzene, share the ethoxy group but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropyl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C23H29NO3/c1-2-27-23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)22(25)26-19-11-18-24-16-9-10-17-24/h3-8,12-15H,2,9-11,16-19H2,1H3

InChI Key

BICXFCUUWBJXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCCN3CCCC3

Origin of Product

United States

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